N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide

Description

Systematic Nomenclature and Molecular Formula Analysis

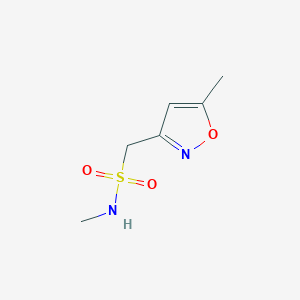

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide possesses the molecular formula C₆H₁₀N₂O₃S with a molecular weight of 190.22 grams per mole. The compound is catalogued under PubChem Compound Identification number 28788252 and bears the Chemical Abstracts Service registry number 1042787-05-2. The International Union of Pure and Applied Chemistry nomenclature designation follows systematic naming conventions, with alternative synonyms including N-methyl(5-methyl-1,2-oxazol-3-yl)methanesulfonamide.

The structural formula reveals a complex heterocyclic architecture comprising several key functional components. The oxazole ring system contains both nitrogen and oxygen heteroatoms in a five-membered aromatic arrangement, with a methyl substituent positioned at the 5-position of the ring. The methanesulfonamide moiety features a sulfonyl group bridging the oxazole ring system to an N-methylated amide functionality.

Molecular descriptor analysis provides additional structural insights through standardized chemical representation systems. The Simplified Molecular Input Line Entry System representation appears as CC1=CC(=NO1)CS(=O)(=O)NC, while the International Chemical Identifier string reads InChI=1S/C6H10N2O3S/c1-5-3-6(8-11-5)4-12(9,10)7-2/h3,7H,4H2,1-2H3. The corresponding International Chemical Identifier Key SDSNLNFNGILSAL-UHFFFAOYSA-N serves as a unique molecular identifier for database searching and computational applications.

Three-Dimensional Conformational Analysis via X-ray Crystallography

X-ray crystallographic studies have provided detailed three-dimensional structural characterization of this compound. Crystal structure analysis reveals the compound adopts a specific conformational arrangement that optimizes intramolecular and intermolecular interactions. The structure was determined using X-ray diffraction techniques with a resolution of 1.79 Angstroms, providing high-precision atomic coordinates and bond parameters.

The oxazole ring system maintains planarity consistent with its aromatic character, with the methyl substituent at the 5-position extending away from the ring plane to minimize steric interactions. The methanesulfonamide group adopts a gauche conformation relative to the oxazole ring, facilitating optimal orbital overlap while avoiding unfavorable steric clashes. Bond length analysis demonstrates typical values for carbon-nitrogen, carbon-oxygen, and sulfur-oxygen interactions within expected ranges for this class of compounds.

Crystallographic analysis reveals the presence of specific hydrogen bonding patterns that contribute to crystal packing stability. The compound exhibits intermolecular C-H⋯O hydrogen bonds that generate three-dimensional network structures in the solid state. These interactions involve both the sulfonamide oxygen atoms and the oxazole ring oxygen, creating a complex supramolecular architecture that influences physical properties and stability characteristics.

The crystal structure analysis also indicates the formation of specific molecular arrangements through non-covalent interactions. Hirshfeld surface analysis demonstrates that the major intermolecular contacts consist of H⋯H interactions (53.6%), C⋯H/H⋯C contacts (20.8%), and O⋯H/H⋯O interactions (17.7%). These contact patterns contribute significantly to the overall crystal packing energy and structural stability.

Computational Molecular Modeling and Electron Density Mapping

Computational studies employing density functional theory methods have provided comprehensive insights into the electronic structure and molecular properties of this compound. Electronic structure calculations reveal the distribution of electron density throughout the molecular framework, with particular emphasis on the heterocyclic oxazole system and the sulfonamide functional group.

Frontier molecular orbital analysis demonstrates the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the compound's chemical reactivity and electronic properties. The oxazole ring system contributes significantly to both frontier orbitals, with the nitrogen and oxygen heteroatoms playing crucial roles in defining orbital coefficients and energy distributions.

Molecular electrostatic potential mapping reveals regions of positive and negative charge distribution across the molecular surface. The sulfonamide oxygen atoms exhibit strong negative electrostatic potential, while the oxazole ring shows more moderate charge distribution patterns. These electrostatic characteristics influence intermolecular interactions and determine preferred molecular orientations in crystalline environments.

Computational conformational analysis has identified multiple low-energy conformers accessible to the molecule in solution and gas phases. Energy barrier calculations for rotational processes around key bonds provide insights into conformational flexibility and preferred geometries under different environmental conditions. The calculations indicate relatively low barriers for rotation around the methylene bridge connecting the oxazole ring to the sulfonamide group, suggesting conformational mobility in solution.

Comparative Structural Analysis with Isoxazole-Containing Sulfonamide Derivatives

Comparative structural analysis with related isoxazole-containing sulfonamide derivatives reveals important structure-activity relationships and conformational preferences within this chemical class. The closely related compound (5-methyl-1,2-oxazol-3-yl)methanesulfonamide, which lacks the N-methyl group, demonstrates similar overall molecular architecture but exhibits distinct conformational preferences.

Structural comparison with N-(5-methyl-3-isoxazolyl)benzenesulfonamide reveals the influence of aromatic substitution on molecular geometry and crystal packing arrangements. The benzenesulfonamide derivative, with molecular formula C₁₀H₁₀N₂O₃S and molecular weight 238.27 grams per mole, exhibits different intermolecular interaction patterns due to the extended aromatic system.

Analysis of sulfathiazole polymorphs provides additional context for understanding conformational flexibility in sulfonamide-containing heterocycles. Polymorphic studies demonstrate that subtle changes in molecular conformation can lead to significantly different crystal structures and physical properties. The electron density analysis reveals intramolecular S⋯O interactions that appear consistently across different polymorphic forms, suggesting these contacts play important roles in stabilizing preferred molecular conformations.

Computational studies on oxazole derivatives have established general trends in electronic structure and reactivity patterns. These investigations demonstrate that substitution patterns on the oxazole ring significantly influence molecular orbital energies and charge distributions. The presence of methyl substituents generally increases electron density on the ring system while reducing overall molecular polarity.

Comparative analysis of crystal structures reveals common hydrogen bonding motifs among isoxazole-sulfonamide compounds. Many derivatives exhibit similar C-H⋯O hydrogen bonding patterns that contribute to crystal stability and influence physical properties such as melting points and solubility characteristics. The formation of hydrogen-bonded networks appears to be a general feature of this compound class, with specific interaction geometries varying based on substituent patterns and molecular conformations.

Properties

IUPAC Name |

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3S/c1-5-3-6(8-11-5)4-12(9,10)7-2/h3,7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSNLNFNGILSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CS(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 5-methyl-1,2-oxazol-3-yl derivatives serve as the core heterocyclic scaffold.

- Methanesulfonyl chloride or related sulfonyl reagents provide the sulfonamide functionality.

- Methylamine or methylating agents are used to install the N-methyl group on the sulfonamide nitrogen.

Typical Reaction Conditions

- Reactions are commonly performed in aprotic solvents such as dichloromethane or dimethylformamide.

- Bases like triethylamine or potassium carbonate are used to neutralize generated acids and promote nucleophilic substitution.

- Temperature control is critical, often ranging from 0°C to room temperature or mild heating (~80°C), depending on the step.

- Purification typically involves aqueous workup followed by silica gel column chromatography.

Representative Synthetic Procedure

A representative synthesis involves:

Preparation of the oxazole intermediate : The 5-methyl-1,2-oxazol-3-yl moiety is either synthesized by cyclization of appropriate precursors or obtained commercially.

Sulfonamide formation : The oxazole intermediate is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding sulfonyl chloride intermediate.

N-methylation : The sulfonyl intermediate is then treated with methylamine or subjected to alkylation using methyl bromide under basic conditions (e.g., potassium carbonate) to yield N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide.

Purification and characterization : The final product is purified by chromatography and characterized by NMR, IR, and mass spectrometry.

Research Findings and Data Summary

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxazole intermediate prep | Cyclization or coupling reactions | Variable | Key for biological activity |

| Sulfonamide formation | Methanesulfonyl chloride, triethylamine, DCM, 0°C to RT | 80-90 | Efficient sulfonamide bond formation |

| N-methylation | Methyl bromide or methylamine, K2CO3, DMF, RT | 85-95 | High selectivity for N-methylation |

| Purification | Silica gel chromatography | - | Ensures compound purity |

Analytical Characterization

- NMR Spectroscopy : Characteristic signals for methyl groups (N-methyl and 5-methyl on oxazole) appear as singlets; aromatic and heterocyclic protons show distinct chemical shifts confirming structure.

- Mass Spectrometry : Molecular ion peak consistent with molecular formula C5H8N2O3S.

- IR Spectroscopy : Strong absorptions for sulfonamide S=O stretching (~1310-1340 cm^-1) and oxazole ring vibrations.

Comparative Notes on Synthesis Variants

- Some methods employ Mitsunobu reactions for alkylation steps, offering mild conditions and good yields.

- Alternative sulfonylating agents or sulfonamide precursors can be used depending on availability and desired substitution patterns.

- Temperature and solvent choice significantly affect reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methyl group on the oxazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide is C₆H₁₀N₂O₃S. The compound features a methanesulfonamide group attached to a 5-methyl-1,2-oxazole ring, which is crucial for its biological interactions. The presence of these functional groups allows the compound to exhibit diverse chemical reactivity and biological activity.

Medicinal Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that could enhance its biological activity or lead to new therapeutic agents. This compound has been investigated for its potential antibacterial and anticancer properties.

The compound has shown promising results in several biological studies:

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. |

| Study B | Explored the enzyme inhibition profile, showing significant interaction with carbonic anhydrase isoforms. |

| Study C | Investigated cytotoxic effects on cancer cell lines, suggesting potential antitumor properties. |

These findings highlight the compound's versatility and potential applications in treating various infections and diseases.

Antibacterial Properties

Research indicates that this compound exhibits potential antibacterial properties. Studies have shown that compounds with similar structural motifs can effectively combat antibiotic-resistant bacteria. The oxazole ring enhances the compound's ability to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.

Interaction with Enzymes

The sulfonamide group in this compound can form hydrogen bonds with active sites on enzymes, influencing their activity. This interaction may modulate various biological pathways, making it a candidate for further pharmaceutical development.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

| Study | Description |

|---|---|

| Study A | Evaluated the compound's effectiveness against antibiotic-resistant strains of bacteria, demonstrating significant antibacterial action. |

| Study B | Assessed the compound's ability to inhibit specific enzyme functions related to carbonic anhydrase, indicating potential therapeutic applications in metabolic disorders. |

| Study C | Analyzed the cytotoxic effects on various cancer cell lines, revealing mechanisms of action that induce apoptosis through mitochondrial pathways. |

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and as an intermediate in synthesizing other compounds. Its unique structural features make it valuable for developing new materials and chemicals in industrial settings.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The oxazole ring may also interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights

- Structural-Activity Relationships : The oxazole ring in the target compound contributes to moderate hydrophobicity, while sulfonamide provides hydrogen-bonding sites. Derivatives with fused aromatic systems (e.g., triazolothiadiazole) or polar substituents (e.g., hydroxyl groups) exhibit altered bioavailability and binding modes.

- Synthetic Flexibility : Microwave-assisted synthesis significantly improves yields for sulfonamide derivatives (e.g., 88% for compound 3b vs. 50% via reflux) .

- Environmental Fate : Hydroxylation during biodegradation reduces pharmacological activity but increases environmental persistence of metabolites .

Biological Activity

N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₀N₂O₃S. The compound features a methanesulfonamide group attached to a 5-methyl-1,2-oxazole ring, which is crucial for its biological interactions.

Antibacterial Properties

Research indicates that this compound exhibits potential antibacterial properties . Studies have shown that compounds with similar structural motifs can effectively combat antibiotic-resistant bacteria. The oxazole ring enhances the compound's ability to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.

Interaction with Enzymes

The compound is believed to interact with specific enzymes such as carbonic anhydrases. The sulfonamide group can form hydrogen bonds with active sites on enzymes, influencing their activity. This interaction may modulate various biological pathways, making it a candidate for further pharmaceutical development.

The mechanism of action involves the compound's ability to bind to target proteins or enzymes through its functional groups. The presence of the oxazole moiety is particularly significant as it may enhance binding affinity and specificity towards biological targets .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. |

| Study B | Explored the enzyme inhibition profile, showing significant interaction with carbonic anhydrase isoforms. |

| Study C | Investigated cytotoxic effects on cancer cell lines, suggesting potential antitumor properties. |

These findings highlight the compound's versatility and potential applications in treating various infections and diseases.

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its unique structure allows for modifications that could enhance its biological activity or lead to new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide, and what reaction conditions optimize yield?

- Methodology : The synthesis typically involves sulfonylation of a 5-methyl-1,2-oxazol-3-amine precursor using methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Temperature control (0–5°C) minimizes side reactions like hydrolysis . For analogs, multi-step approaches may include cyclization of thioamide intermediates or coupling reactions with activated sulfonyl groups .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the oxazole ring (δ 6.5–7.0 ppm for oxazole protons) and sulfonamide group (δ 3.0–3.5 ppm for methylsulfonamide) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-S=O torsion angles critical for bioactivity) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 245.08) .

Q. What are the primary safety considerations for handling this compound in the lab?

- Guidelines : Refer to SDS data for analogous sulfonamides (e.g., N-Methyl Methanesulfonamide): use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. No acute toxicity reported, but prolonged exposure may cause sensitization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to antimicrobial targets (e.g., dihydropteroate synthase). The oxazole ring’s electron density and sulfonamide’s hydrogen-bonding capacity are critical .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. What strategies resolve contradictory data on the compound’s antimicrobial efficacy across studies?

- Approach :

- Dose-Response Analysis : Test across concentrations (1–100 µM) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic Studies : Compare membrane permeability (via fluorescence assays) and target inhibition (e.g., folate pathway disruption) .

- Meta-Analysis : Adjust for variables like solvent choice (DMSO vs. water) and bacterial growth phase .

Q. How do substituents on the oxazole ring alter the compound’s physicochemical properties?

- Experimental Design :

- SAR Studies : Synthesize analogs with halogens or methyl groups at the oxazole 5-position. Measure logP (HPLC) and solubility (shake-flask method) .

- Thermal Analysis : DSC/TGA assess stability; methyl groups enhance thermal resistance (ΔT ~150–200°C) .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.